molecular formula C25H19NO5S B2722815 3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 384364-18-5

3-(benzo[d]thiazol-2-yl)-2-isopropyl-8-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2722815
CAS No.: 384364-18-5
M. Wt: 445.49
InChI Key: BIMHLLVPBGMTHE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazol-2-yl group, a chromen-7-yl group, and a furan-2-carboxylate group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .

Scientific Research Applications

Synthesis and Bioactivity

This compound, part of the broader class of chromen-7-yl furan-2-carboxylate derivatives, exhibits significant scientific interest due to its potential in various bioactive applications. A study conducted by Shankar et al. (2017) elaborated on the synthesis of novel chromen derivatives, focusing on their anti-microbial activity and cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development (Shankar et al., 2017).

Chemical Structure and Interactions

Zhao and Zhou (2009) described the molecular structure of a related compound, showcasing its complex intermolecular hydrogen-bonding interactions. This detailed structural analysis lays the groundwork for understanding the compound's reactivity and potential binding mechanisms with biological targets (Zhao & Zhou, 2009).

Heterocyclic Chemistry Advances

Friedrichsen (1999) provided an overview of the advancements in the chemistry of benzo[c]furans and related compounds, highlighting the synthesis techniques and the potential applications of these heterocyclic compounds in various fields, including pharmaceuticals (Friedrichsen, 1999).

Antimicrobial Applications

El‐Wahab et al. (2014) synthesized a coumarin-thiazole derivative, demonstrating its significant antimicrobial activity when incorporated into polymers. This innovative approach opens up possibilities for the development of antimicrobial coatings, which could have wide-ranging applications in healthcare and material science (El‐Wahab et al., 2014).

Novel Synthesis Methods

Kavitha et al. (2018) explored an unusual synthesis route for chromen-2-ones, revealing a novel approach for creating a variety of bioactive compounds. Such innovative synthesis methods are crucial for expanding the available compounds for drug discovery and other applications (Kavitha et al., 2018).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit a variety of biological activities , suggesting that they may interact with multiple targets in the body.

Mode of Action

Benzothiazole derivatives are known to exhibit strong luminescence in solution and in the solid state . This suggests that the compound may interact with its targets through photochemical characteristics, which could result in changes at the molecular level.

Biochemical Pathways

Benzothiazole derivatives have been found to have anti-tubercular activity , suggesting that they may affect pathways related to the growth and survival of Mycobacterium tuberculosis.

Result of Action

Given the known biological activities of benzothiazole derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-2-propan-2-ylchromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5S/c1-13(2)22-20(24-26-16-7-4-5-9-19(16)32-24)21(27)15-10-11-17(14(3)23(15)31-22)30-25(28)18-8-6-12-29-18/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMHLLVPBGMTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(C)C)OC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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